molecular formula C7H7Cl2FN2 B13662950 (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine

(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine

Cat. No.: B13662950
M. Wt: 209.05 g/mol
InChI Key: QKACLJCNANXFQR-UHFFFAOYSA-N
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Description

(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring, along with a methanamine group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine typically involves multi-step reactions starting from commercially available precursors One common method involves the halogenation of 4-methylpyridine to introduce chlorine and fluorine atoms at the 2 and 5 positions, respectively

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the halogenation and substitution reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the pyridine ring.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The presence of halogen atoms and the methanamine group allows it to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: Lacks the fluorine and methanamine groups, making it less versatile in certain reactions.

    5-Fluoro-2-methylpyridine: Lacks the chlorine atoms, which affects its reactivity and biological activity.

    4-Methylpyridine: Does not have any halogen substituents, making it significantly different in terms of chemical behavior.

Uniqueness

(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine is unique due to the specific combination of chlorine, fluorine, and methyl substituents along with the methanamine group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7Cl2FN2

Molecular Weight

209.05 g/mol

IUPAC Name

(2,6-dichloro-5-fluoro-4-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H7Cl2FN2/c1-3-4(2-11)6(8)12-7(9)5(3)10/h2,11H2,1H3

InChI Key

QKACLJCNANXFQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1F)Cl)Cl)CN

Origin of Product

United States

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